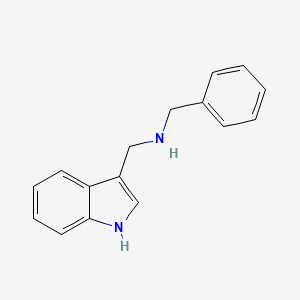

N-(3-Indolylmethyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Indolylmethyl)benzylamine: is an organic compound with the molecular formula C16H16N2 It is characterized by the presence of an indole ring attached to a benzylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Indole Synthesis: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.

Benzylamine Attachment: The benzylamine moiety can be introduced through nucleophilic substitution reactions. For instance, the reaction of indole with benzyl chloride in the presence of a base can yield N-(3-Indolylmethyl)benzylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-Indolylmethyl)benzylamine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylamine moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the benzylamine moiety.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

N-(3-Indolylmethyl)benzylamine, with the molecular formula C16H16N2, is a chemical compound that has applications in scientific research . Its IUPAC name is N-((1H-indol-3-yl)methyl)-1-phenylmethanamine .

Scientific Research Applications

As a building block, this compound can be used for research purposes . Benzylamine derivatives are used in the synthesis of various compounds, such as pharmaceuticals . For instance, benzylamine is utilized in the production of alniditan, lacosamide, moxifloxacin, and nebivolol . Moreover, benzylamine serves as a masked source of ammonia in chemical reactions. After N-alkylation, the benzyl group can be removed through hydrogenolysis :C6H5CH2NH2+2RBr→C6H5CH2NR2+2HBrC6H5CH2NR2+H2→C6H5CH3+R2NHIn the first step, a base is typically used to absorb the HBr, or a related acid, generated by other types of alkylating agents .

Benzylamine also reacts with acetyl chloride to produce N-benzylacetamide . Isoquinolines can be synthesized from benzylamine and glyoxal acetal through the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. This modification is also applicable in the preparation of substituted isoquinolines .

Mecanismo De Acción

Molecular Targets and Pathways: N-(3-Indolylmethyl)benzylamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to modulate biological pathways. The benzylamine moiety can enhance the binding affinity and specificity of the compound for its targets.

Comparación Con Compuestos Similares

- N-(2-Indolylmethyl)benzylamine

- N-(4-Indolylmethyl)benzylamine

- N-(3-Indolylmethyl)aniline

Uniqueness: N-(3-Indolylmethyl)benzylamine is unique due to the specific positioning of the indole ring and benzylamine moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs.

Actividad Biológica

N-(3-Indolylmethyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationships

This compound can be synthesized through various methods, often involving the reaction of indole derivatives with benzylamine. The structure-activity relationship studies indicate that modifications to the indole and benzylamine moieties can significantly influence the compound's biological properties.

Key Findings in SAR

- Indole Substituents : Substituents at different positions on the indole ring can enhance or reduce biological activity. For example, halogen substitutions at the 5-position of indole have been shown to improve antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Benzylamine Modifications : Variations in the benzylamine structure, such as changing the length of the alkyl chain or introducing different functional groups, can affect binding affinity to biological targets like benzodiazepine receptors .

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess potent activity against various bacterial strains, particularly MRSA. For instance, compounds with specific halogen substitutions showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 26 | ≤0.25 | MRSA |

| 32 | ≤0.25 | MRSA |

| Control | 1 | Vancomycin |

Anticancer Activity

This compound and its derivatives have also been evaluated for their anticancer properties. In vitro studies revealed that certain derivatives induced apoptosis in melanoma cell lines (B16F10 and MalMe-3M). Mechanistic studies indicated alterations in key signaling pathways, including the Wnt/β-catenin pathway, which is critical for melanoma progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| F10503LO1 | B16F10 | 15 | Pro-apoptotic effects |

| Related Compounds | MalMe-3M | 20 | Inhibition of cell migration |

Case Studies and Research Findings

- Case Study on Antimicrobial Properties : A library of this compound derivatives was screened for anti-MRSA activity. The study highlighted that compounds with specific structural features exhibited significantly higher antibacterial activity while maintaining low cytotoxicity levels .

- Research on Anticancer Effects : In vivo studies using murine models demonstrated that treatment with this compound derivatives resulted in reduced tumor size and improved survival rates in mice injected with melanoma cells .

Propiedades

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-6-13(7-3-1)10-17-11-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAMAZXLUBYFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.